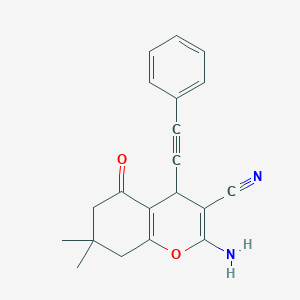![molecular formula C15H12Br2N4O2 B215840 6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as DBHPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound belongs to the pyrano[2,3-c]pyrazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as α-glucosidase and acetylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial, antiviral, and antifungal activities. This compound has also been shown to inhibit the activity of certain enzymes, such as α-glucosidase and acetylcholinesterase. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several advantages for lab experiments. It is easy to synthesize, stable, and exhibits a wide range of biological activities. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its efficacy and safety in vivo.
Future Directions
There are several future directions for research on 6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Firstly, more research is needed to determine its mechanism of action and the molecular targets of its therapeutic effects. Secondly, more research is needed to determine its efficacy and safety in vivo. Thirdly, more research is needed to determine its potential applications as a therapeutic agent for the treatment of various diseases. Finally, more research is needed to optimize its synthesis method and improve its pharmacokinetic properties.
Synthesis Methods
6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be synthesized using various methods, including the one-pot three-component reaction, solvent-free green synthesis, and microwave-assisted synthesis. The one-pot three-component reaction involves the reaction between 3,5-dibromo-4-hydroxybenzaldehyde, ethyl acetoacetate, and 5-aminopyrazole in the presence of ammonium acetate. Solvent-free green synthesis involves the reaction between 3,5-dibromo-4-hydroxybenzaldehyde, ethyl acetoacetate, and 5-aminopyrazole in the presence of a catalytic amount of piperidine under solvent-free conditions. Microwave-assisted synthesis involves the reaction between 3,5-dibromo-4-hydroxybenzaldehyde, ethyl acetoacetate, and 5-aminopyrazole in the presence of ammonium acetate under microwave irradiation.
Scientific Research Applications
6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications as a therapeutic agent. It has been reported to exhibit anti-tumor, anti-inflammatory, anti-bacterial, anti-viral, and anti-fungal activities. This compound has also been shown to inhibit the activity of certain enzymes, such as α-glucosidase and acetylcholinesterase. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
properties
Molecular Formula |
C15H12Br2N4O2 |
|---|---|
Molecular Weight |
440.09 g/mol |
IUPAC Name |
6-amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H12Br2N4O2/c1-2-10-12-11(6-3-8(16)13(22)9(17)4-6)7(5-18)14(19)23-15(12)21-20-10/h3-4,11,22H,2,19H2,1H3,(H,20,21) |
InChI Key |
KCPBZRBJDHSTHB-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)
![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)


![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)





![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)